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Introduction
Woodtide, a synthetic peptide derived from the transcription factor Forkhead in

Rhabdomyosarcoma (FKHR), is a well-characterized substrate for the Dual-specificity tyrosine-

regulated kinase (DYRK) family of protein kinases.[1][2][3] Its sequence, KKISGRLSPIMTEQ,

encompasses the phosphorylation site for DYRKs, making it an invaluable tool for studying the

activity of these kinases.[1][4] The DYRK family, including isoforms like DYRK1A and DYRK2,

plays crucial roles in various cellular processes such as cell proliferation, differentiation, and

survival.[5] Dysregulation of DYRK activity has been implicated in several diseases, including

neurodegenerative disorders and cancer, making them attractive targets for drug discovery.

Traditionally, kinase activity has been assessed using radioactive assays. However, due to

safety concerns and regulatory hurdles associated with handling radioactive materials, non-

radioactive methods have become the preferred approach in modern research and high-

throughput screening (HTS). This document provides detailed application notes and protocols

for the use of Woodtide in two common non-radioactive kinase assay formats: Fluorescence

Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
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Specificity: Woodtide is a recognized substrate for the DYRK family of kinases.[1][2][5]

Versatility: It can be easily adapted for various non-radioactive assay formats through

fluorescent labeling.

Safety: Eliminates the need for radioactive isotopes, reducing safety risks and disposal

costs.

High-Throughput Screening (HTS) Compatibility: Homogeneous assay formats like FP and

TR-FRET are amenable to automation and miniaturization for large-scale screening of

potential kinase inhibitors.

Quantitative Data Summary
The following table summarizes typical quantitative data obtained from non-radioactive kinase

assays using Woodtide or similar peptide substrates for DYRK kinases. This data is essential

for assay validation and comparison of inhibitor potencies.

Kinase
Assay
Format

Substrate Inhibitor IC50 (nM) Z' Factor
Referenc
e

DYRK1A TR-FRET
Kinase

Tracer 236
Harmine 245 0.7 - 0.8 [6]

DYRK1A ELISA

Dynamin

1a

fragment

EGCG 215 ± 24
Not

Reported
[7]

DYRK1A ELISA

Dynamin

1a

fragment

Harmine 107 ± 18
Not

Reported
[7]

Signaling Pathways Involving DYRK Kinases
DYRK kinases are involved in multiple signaling pathways, often acting as "priming" kinases

that phosphorylate a substrate, thereby enabling a subsequent phosphorylation event by

another kinase, such as Glycogen Synthase Kinase 3β (GSK3β). Below are diagrams

illustrating key signaling pathways regulated by DYRK kinases.
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Caption: Key signaling pathways regulated by DYRK kinases.

Experimental Protocols
Fluorescence Polarization (FP) Kinase Assay
This protocol provides a general framework for a competitive FP-based kinase assay to identify

inhibitors of DYRK kinases using a fluorescently labeled Woodtide peptide (e.g., FAM-

Woodtide). In this format, a fluorescently labeled phosphopeptide tracer (phosphorylated FAM-

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b12396486?utm_src=pdf-body-img
https://www.benchchem.com/product/b12396486?utm_src=pdf-body
https://www.benchchem.com/product/b12396486?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12396486?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Woodtide) is displaced from a phospho-specific antibody by the unlabeled phosphorylated

Woodtide produced by the kinase reaction.

Materials:

DYRK Kinase (e.g., recombinant human DYRK1A)

Woodtide peptide (unlabeled)

FAM-labeled Woodtide (or other suitable fluorescent label)

Phospho-Woodtide specific antibody

ATP

Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-

35, 1 mM DTT)

Stop/Detection Buffer (Kinase Assay Buffer with EDTA and the phospho-specific

antibody/fluorescent phosphopeptide complex)

384-well, low-volume, black, non-binding microplates

Plate reader capable of measuring fluorescence polarization

Experimental Workflow:

Caption: Experimental workflow for the Fluorescence Polarization kinase assay.

Protocol:

Reagent Preparation:

Prepare a 2X stock of DYRK kinase in Kinase Assay Buffer.

Prepare a 2X stock of Woodtide peptide and ATP in Kinase Assay Buffer. The optimal

concentrations of kinase, Woodtide, and ATP should be determined empirically through

titration experiments.
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Prepare serial dilutions of test compounds in 100% DMSO, followed by a dilution in Kinase

Assay Buffer to create a 10X stock.

Prepare the Stop/Detection Buffer containing EDTA (to stop the kinase reaction), a

phospho-specific antibody, and the fluorescently labeled phosphorylated Woodtide tracer.

The concentrations of antibody and tracer need to be optimized to achieve a stable and

high polarization signal.

Kinase Reaction:

Add 5 µL of the 10X test compound solution or DMSO (for controls) to the wells of a 384-

well plate.

Add 20 µL of the 2X DYRK kinase solution to each well.

Add 25 µL of the 2X Woodtide/ATP solution to initiate the reaction.

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation

time should be within the linear range of the reaction.

Detection:

Add 25 µL of the Stop/Detection Buffer to each well.

Incubate the plate at room temperature for at least 30 minutes to allow the antibody-

peptide binding to reach equilibrium.

Read the fluorescence polarization on a suitable plate reader.

Data Analysis:

Calculate the percentage of inhibition for each test compound concentration relative to the

controls (no inhibitor and maximum inhibition).

Plot the percent inhibition versus the logarithm of the compound concentration and fit the

data to a sigmoidal dose-response curve to determine the IC50 value.
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The Z' factor should be calculated to assess the quality and robustness of the assay for

HTS. A Z' factor between 0.5 and 1.0 indicates an excellent assay.

Time-Resolved Fluorescence Resonance Energy
Transfer (TR-FRET) Kinase Assay
This protocol is based on a competitive binding TR-FRET assay format, adapted from a

validated assay for DYRK1A.[6][8][9] It measures the displacement of a fluorescent tracer from

the kinase's ATP binding site by a test compound.

Materials:

DYRK Kinase with a tag (e.g., GST-DYRK1A)

Lanthanide-labeled anti-tag antibody (e.g., Terbium- or Europium-labeled anti-GST antibody)

Fluorescently labeled kinase tracer (a small molecule that binds to the ATP pocket)

Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-

35)

Test compounds

384-well, low-volume, black, non-binding microplates

TR-FRET-capable plate reader

Experimental Workflow:

Caption: Experimental workflow for the TR-FRET kinase assay.

Protocol:

Reagent Preparation:

Prepare a 3X solution of the tagged DYRK kinase and the lanthanide-labeled antibody in

Kinase Assay Buffer. Optimal concentrations should be determined experimentally, but a

starting point could be 15 nM kinase and 6 nM antibody.[6]
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Prepare a 3X solution of the fluorescent tracer in Kinase Assay Buffer. The optimal

concentration is typically around the Kd of the tracer for the kinase (e.g., 54 nM).[6]

Prepare serial dilutions of test compounds in 100% DMSO, followed by dilution in Kinase

Assay Buffer to create a 10X stock.

Assay Assembly:

Add 5 µL of the 10X test compound solution or DMSO (for controls) to the wells of a 384-

well plate.

Add 10 µL of the 3X kinase/antibody mixture to each well.

Add 10 µL of the 3X tracer solution to each well.

The final reaction volume will be 25 µL.

Incubation and Measurement:

Incubate the plate at room temperature for 60 minutes, protected from light.

Measure the TR-FRET signal using a plate reader with appropriate excitation and

emission filters for the chosen donor-acceptor pair (e.g., excitation at 340 nm, emission at

665 nm for the acceptor and 615 nm for the donor).

Data Analysis:

Calculate the TR-FRET ratio (acceptor emission / donor emission).

Calculate the percent inhibition based on the TR-FRET ratio of the controls.

Determine the IC50 values by plotting the percent inhibition against the logarithm of the

compound concentration and fitting to a dose-response curve.

Calculate the Z' factor to validate the assay for HTS.[6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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